molecular formula C17H16N2O B15190361 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- CAS No. 127040-36-2

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-

Cat. No.: B15190361
CAS No.: 127040-36-2
M. Wt: 264.32 g/mol
InChI Key: FEARIUZOKIVDAL-UHFFFAOYSA-N
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Description

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- is a complex organic compound with a unique structure that includes multiple aromatic rings and a secondary amide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH), which can yield the desired compound in high efficiency and short reaction times . Another approach involves the use of palladium (II) acetate as a catalyst in a mixture with potassium carbonate and pivalic acid at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of microwave-assisted synthesis and catalytic processes could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- exerts its effects involves its interaction with molecular targets such as DNA. For instance, certain derivatives of this compound have been shown to bind strongly with calf thymus DNA via intercalation, leading to significant hypochromicity and red shifts in the DNA absorption spectrum . This interaction can result in the cleavage of DNA, which is a key mechanism in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and induce oxidative cleavage sets it apart from other similar compounds .

Properties

CAS No.

127040-36-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6,6-dimethyl-5,11-dihydro-4H-pyrido[3,2-a]carbazol-3-one

InChI

InChI=1S/C17H16N2O/c1-17(2)9-13-11(7-8-14(20)18-13)16-15(17)10-5-3-4-6-12(10)19-16/h3-8,19H,9H2,1-2H3,(H,18,20)

InChI Key

FEARIUZOKIVDAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=O)N2)C3=C1C4=CC=CC=C4N3)C

Origin of Product

United States

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